molecular formula C12H13ClO4 B1454165 2-[(4-Chlorophenyl)methyl]pentanedioic acid CAS No. 24867-04-7

2-[(4-Chlorophenyl)methyl]pentanedioic acid

Cat. No. B1454165
CAS RN: 24867-04-7
M. Wt: 256.68 g/mol
InChI Key: WRYLMBSIVXCOPU-UHFFFAOYSA-N
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Description

“2-[(4-Chlorophenyl)methyl]pentanedioic acid” is a chemical compound with the CAS Number: 24867-04-7 . It has a molecular weight of 256.69 and its molecular formula is C12H13ClO4 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-[(4-Chlorophenyl)methyl]pentanedioic acid” is 1S/C12H13ClO4/c13-10-4-1-8 (2-5-10)7-9 (12 (16)17)3-6-11 (14)15/h1-2,4-5,9H,3,6-7H2, (H,14,15) (H,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-[(4-Chlorophenyl)methyl]pentanedioic acid” is a powder that is stored at room temperature . Its molecular weight is 256.68 and its molecular formula is C12H13ClO4 .

Scientific Research Applications

Drug Design and Development

2-[(4-Chlorophenyl)methyl]pentanedioic acid has potential applications in drug design due to its structural properties. The presence of a chlorophenyl group could make it a candidate for creating molecules with specific binding affinities. It could serve as a precursor or an intermediate in synthesizing novel compounds with therapeutic benefits .

Pharmacological Benefits

In pharmacology, this compound’s benefits may include its role as a building block for drugs targeting various diseases. Its chemical structure allows for modifications that can lead to the development of new pharmacophores with improved efficacy and reduced side effects .

Therapeutic Applications

The therapeutic applications of 2-[(4-Chlorophenyl)methyl]pentanedioic acid could be vast, ranging from anti-inflammatory agents to potential treatments for neurological disorders. Researchers are exploring its efficacy in various models to understand its full therapeutic potential .

Chemical Research

This compound is used in chemical research to study different synthetic pathways and chemical reactions. It serves as a valuable tool for understanding the mechanisms of complex organic transformations and can help in the discovery of new reaction methodologies .

Industrial Applications

In the industrial sector, 2-[(4-Chlorophenyl)methyl]pentanedioic acid might be utilized in the synthesis of polymers, coatings, and other materials where its properties could impart specific characteristics like durability or chemical resistance .

Mechanism-Based Therapies

The compound’s unique structure makes it a candidate for mechanism-based therapies, where it could be used to target specific biological pathways or receptors involved in disease processes. Its role in such therapies could be pivotal in developing more targeted and effective treatments .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c13-10-4-1-8(2-5-10)7-9(12(16)17)3-6-11(14)15/h1-2,4-5,9H,3,6-7H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYLMBSIVXCOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CCC(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)methyl]pentanedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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